molecular formula C12H19NO B13242259 4-Methoxy-N-(pentan-3-YL)aniline

4-Methoxy-N-(pentan-3-YL)aniline

Cat. No.: B13242259
M. Wt: 193.28 g/mol
InChI Key: YYFXQLQLZFZIAS-UHFFFAOYSA-N
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Description

4-Methoxy-N-(pentan-3-yl)aniline is a secondary aromatic amine characterized by a methoxy group (-OMe) at the para position of the aniline ring and a branched pentan-3-yl group attached to the nitrogen atom (Figure 1). Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 1.17 (d, 3H, CH₃), 1.45–1.72 (m, 2H, CH₂), 3.40–3.54 (m, 1H, NCH), 6.13–7.06 (aromatic protons) .
  • HRMS: Calculated [M+H⁺] = 206.1545, observed = 206.1537 .

The compound is typically synthesized via reductive amination or condensation reactions. For instance, describes its preparation using catalytic methods, while highlights a 72% yield via ketone-aniline coupling under optimized conditions. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and organic materials due to its electron-rich aromatic system and steric bulk from the branched alkyl chain .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-methoxy-N-pentan-3-ylaniline

InChI

InChI=1S/C12H19NO/c1-4-10(5-2)13-11-6-8-12(14-3)9-7-11/h6-10,13H,4-5H2,1-3H3

InChI Key

YYFXQLQLZFZIAS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(pentan-3-yl)aniline can be achieved through hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes . This innovative approach was reported by Baran and coworkers .

Industrial Production Methods

While specific industrial production methods for 4-Methoxy-N-(pentan-3-yl)aniline are not widely documented, the compound’s preparation typically involves standard organic synthesis techniques that can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(pentan-3-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: The methoxy group on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amine group.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Methoxy-N-(pentan-3-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(pentan-3-yl)aniline involves its interaction with molecular targets through its amine and methoxy functional groups. These interactions can influence various biochemical pathways, making the compound valuable in medicinal chemistry for drug development .

Comparison with Similar Compounds

3-Methoxy-N-(4-methylpentan-2-yl)aniline

  • Structure : Methoxy group at the meta position, with a bulkier 4-methylpentan-2-yl substituent on nitrogen.
  • Molecular Weight : 208.17 g/mol .
  • Reactivity : The meta-methoxy group reduces electron density at the nitrogen compared to the para isomer, affecting nucleophilicity and catalytic activity in cross-coupling reactions .
  • Synthesis : Achieved in 72% yield via reductive amination, similar to the target compound .

4-Methoxy-N-(4-methoxyphenyl)aniline

  • Structure : Dual methoxy groups (para and para' positions).
  • Molecular Weight : 272.16 g/mol .
  • Applications : Enhanced electron-donating capacity makes it suitable for optoelectronic materials, such as dye-sensitized solar cells .

N-Alkyl Chain Variations

4-Methoxy-N-methylaniline

  • Structure : Methyl group instead of pentan-3-yl.
  • Molecular Weight : 137.18 g/mol .
  • Safety Profile : Classified as a skin/eye irritant (Category 2) and specific organ toxicity (Category 3) .
  • Reactivity : Smaller alkyl group increases nitrogen’s nucleophilicity but reduces steric hindrance, leading to faster degradation under oxidative conditions compared to bulkier analogs .

2,6-Di(pentan-3-yl)aniline

  • Structure : Two pentan-3-yl groups at ortho positions.
  • Molecular Weight : 233.39 g/mol .
  • Physical Properties : Higher boiling point (286°C) and density (0.882 g/cm³) due to increased molecular symmetry and van der Waals interactions .

Functional Group Modifications

4-(Methylsulfanyl)-N-(pentan-3-yl)aniline

  • Structure : Methylthio (-SMe) replaces methoxy (-OMe).
  • Molecular Weight : 209.35 g/mol .
  • Applications : Sulfur’s polarizability enhances metal-binding capacity, making it useful in coordination chemistry .

2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline

  • Structure : Fluoro substituent at the ortho position.
  • Molecular Weight : 211.28 g/mol .
  • Reactivity : Fluorine’s electron-withdrawing effect decreases aromatic ring electron density, altering regioselectivity in electrophilic substitution reactions .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Applications Reference
4-Methoxy-N-(pentan-3-yl)aniline 207.31 Not reported Pharmaceutical intermediates
3-Methoxy-N-(4-methylpentan-2-yl)aniline 208.17 Not reported Catalytic studies
2,6-Di(pentan-3-yl)aniline 233.39 286 Dye manufacturing
4-Methoxy-N-methylaniline 137.18 Not reported Lab-scale synthesis

Table 2: Substituent Effects on Reactivity

Compound Substituent Position/Type Nitrogen Nucleophilicity Stability Under Oxidation
4-Methoxy-N-(pentan-3-yl)aniline Para-OMe, branched alkyl Moderate High
4-Methoxy-N-methylaniline Para-OMe, linear alkyl High Low
4-(Methylsulfanyl)-N-(pentan-3-yl)aniline Para-SMe, branched alkyl Low Moderate

Key Research Findings

Steric Effects : Branched N-alkyl chains (e.g., pentan-3-yl) improve thermal stability and resistance to oxidative degradation compared to linear chains (e.g., methyl) .

Electronic Tuning : Para-methoxy groups enhance electron donation, favoring applications in conductive polymers, whereas meta-substituted analogs show reduced electronic effects .

Safety Considerations : Smaller alkyl derivatives (e.g., N-methyl) pose higher health risks, necessitating stricter handling protocols .

Biological Activity

4-Methoxy-N-(pentan-3-YL)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

4-Methoxy-N-(pentan-3-YL)aniline is characterized by the presence of a methoxy group and a pentan-3-yl substituent on an aniline backbone. The synthesis typically involves the reaction of 4-methoxyaniline with appropriate alkylating agents to introduce the pentan-3-yl group. This process can be optimized using various synthetic methodologies, including nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of 4-Methoxy-N-(pentan-3-YL)aniline has been investigated in several studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to 4-Methoxy-N-(pentan-3-YL)aniline exhibit significant antimicrobial effects. For instance, studies have shown that derivatives of aniline can inhibit the growth of various bacterial strains, suggesting that modifications to the aniline structure can enhance its antimicrobial efficacy .

Anticancer Properties

In the context of cancer research, derivatives of 4-Methoxy-N-(pentan-3-YL)aniline have been evaluated for their ability to inhibit cancer cell proliferation. A notable study found that certain phenylamine derivatives demonstrated cytotoxicity against colorectal cancer cells, with IC50 values indicating potent activity . The mechanism often involves the inhibition of key oncogenes like c-Myc, leading to apoptosis in cancer cells and cell cycle arrest .

Case Study: Anticancer Activity

A specific study focused on a related phenoxy-N-phenylaniline derivative revealed its ability to downregulate c-Myc expression significantly. This compound induced apoptosis and cell cycle arrest at various concentrations, showcasing its potential as a therapeutic agent against colorectal cancer. The study reported an IC50 value as low as 0.32 μM in HT29 cells, highlighting the effectiveness of such derivatives in cancer therapy .

Compound NameIC50 (μM)Cell LineMechanism
4-Methoxy-N-(pentan-3-YL)anilineTBDTBDTBD
Phenoxy-N-phenylaniline derivative0.32HT29c-Myc inhibition, apoptosis induction
Other derivativesTBDVariousVaries by structure

The mechanisms through which 4-Methoxy-N-(pentan-3-YL)aniline exerts its biological effects involve several pathways:

  • Inhibition of Oncogenes : Compounds like 4-Methoxy-N-(pentan-3-YL)aniline may inhibit oncogenes such as c-Myc, disrupting cancer cell proliferation.
  • Induction of Apoptosis : Many aniline derivatives trigger apoptosis through mitochondrial pathways, leading to cell death in malignant cells.
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest at various phases (G0/G1 or G2/M), preventing further cell division.

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